5-(Chloromethyl)-2-methoxypyridine hydrochloride
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Overview
Description
5-(Chloromethyl)-2-methoxypyridine hydrochloride: is an organic compound that belongs to the class of pyridine derivatives. It is characterized by a pyridine ring substituted with a chloromethyl group at the 5-position and a methoxy group at the 2-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-2-methoxypyridine hydrochloride typically involves the chloromethylation of 2-methoxypyridine. One common method is the reaction of 2-methoxypyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in 5-(Chloromethyl)-2-methoxypyridine hydrochloride can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Reduction of the chloromethyl group can yield 5-(Hydroxymethyl)-2-methoxypyridine using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide or acetonitrile.
Oxidation: Hydrogen peroxide in acetic acid or peracetic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: 5-(Hydroxymethyl)-2-methoxypyridine.
Scientific Research Applications
Chemistry: 5-(Chloromethyl)-2-methoxypyridine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: The compound is utilized in the development of biologically active molecules, including potential drug candidates. Its derivatives have been studied for their antimicrobial, antifungal, and anticancer properties.
Industry: In the industrial sector, this compound is employed in the manufacture of specialty chemicals and materials. It is also used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-methoxypyridine hydrochloride is primarily related to its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophilic center, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations to introduce different functional groups into the pyridine ring.
Comparison with Similar Compounds
2-Methoxypyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-Methyl-2-methoxypyridine: Contains a methyl group instead of a chloromethyl group, resulting in different reactivity and applications.
5-(Bromomethyl)-2-methoxypyridine: Similar structure but with a bromine atom, which can influence the reactivity and selectivity in chemical reactions.
Uniqueness: 5-(Chloromethyl)-2-methoxypyridine hydrochloride is unique due to the presence of both a chloromethyl and a methoxy group on the pyridine ring. This combination of functional groups provides a versatile platform for further chemical modifications, making it valuable in synthetic organic chemistry and various research applications.
Properties
IUPAC Name |
5-(chloromethyl)-2-methoxypyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-10-7-3-2-6(4-8)5-9-7;/h2-3,5H,4H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRVUMSODLOUGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CCl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50701616 |
Source
|
Record name | 5-(Chloromethyl)-2-methoxypyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50701616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120276-36-0 |
Source
|
Record name | 5-(Chloromethyl)-2-methoxypyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50701616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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